4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
描述
4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a pyridazinone derivative featuring a benzenesulfonamide moiety substituted with fluorine and methyl groups at positions 4 and 3, respectively. The pyridazinone core is linked to a 4-fluorophenyl group at position 3 and connected via an ethyl chain to the sulfonamide nitrogen.
属性
IUPAC Name |
4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c1-13-12-16(6-7-17(13)21)28(26,27)22-10-11-24-19(25)9-8-18(23-24)14-2-4-15(20)5-3-14/h2-9,12,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNUDKQYUNSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Pyridazinone Ring
- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Structure: Benzyloxy group at position 3 of the pyridazinone. Synthesis: Yielded via benzyl bromide coupling to a hydroxy-pyridazinone intermediate (62% yield) .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g) Structure: Incorporates a 4-fluorophenyl-piperazine moiety at position 3 of the pyridazinone. Synthesis: 42% yield; IR spectra show C=O stretches at 1662 cm⁻¹ (pyridazinone) and 1628 cm⁻¹ (amide) . Key Difference: The piperazine linker introduces conformational flexibility and basicity, contrasting with the ethyl chain in the target compound.
Variations in the Sulfonamide Moiety
4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Chromen-2-yl and pyrazolo-pyrimidine core instead of pyridazinone. Properties: Higher molecular weight (589.1 g/mol), melting point 175–178°C . Key Difference: The chromenone-pyrimidine scaffold may target different enzymes (e.g., kinases) compared to pyridazinone derivatives.
Data Table: Comparative Analysis of Key Compounds
*Calculated using molecular formula C₁₉H₁₈F₂N₃O₃S.
Research Findings
Linker Flexibility : Ethyl chains (target compound) vs. propyl or piperazine linkers (6g) influence conformational freedom. Shorter linkers may restrict binding to deeper enzyme pockets .
Synthetic Efficiency: Yields for pyridazinone derivatives range from 42% to 62%, influenced by steric hindrance and reactivity of substituents .
Thermal Stability: Compounds with chromenone cores (e.g., Example 53) exhibit higher melting points (175–178°C), suggesting stronger crystalline packing vs. pyridazinones .
常见问题
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (sulfonamide step) | Prevents side reactions |
| Solvent | DMF (polar aprotic) | Enhances nucleophilicity |
| Catalyst | Pd(PPh₃)₄ (0.5–1 mol%) | Ensures efficient coupling |
Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₉H₁₈F₂N₃O₃S⁺: [M+H]⁺ = 430.1024) to verify molecular formula .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line selection, incubation time). A systematic approach includes:
Standardized Assays : Use the NCI-60 panel for cytotoxicity screening to ensure consistency .
Dose-Response Curves : Conduct triplicate experiments with positive controls (e.g., doxorubicin) to normalize data .
Target Validation : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) to correlate activity with specific pathways .
Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of the fluorophenyl and sulfonamide moieties?
Methodological Answer:
- Fragment Replacement : Synthesize analogs with:
- Fluorine substituents : Replace 4-F with Cl or H to assess hydrophobicity/electron-withdrawing effects .
- Sulfonamide variants : Substitute with carboxamide or urea groups to evaluate hydrogen-bonding capacity .
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or carbonic anhydrase IX .
- QSAR Analysis : Correlate logP and polar surface area with cellular permeability using Molinspiration .
Advanced: How can computational reaction design (e.g., ICReDD’s methods) improve the synthesis of derivatives with enhanced selectivity?
Methodological Answer:
ICReDD’s workflow integrates:
Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for sulfonamide formation) using Gaussian 16 .
Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions .
Feedback Loops : Refine synthetic routes using experimental yields and impurity profiles (e.g., optimizing Pd catalyst loading to reduce byproducts) .
Basic: What are the best practices for assessing and mitigating degradation of sensitive functional groups (e.g., sulfonamide or pyridazinone) during storage?
Methodological Answer:
- Stability Studies :
- Degradation Pathways :
- Hydrolysis : Avoid aqueous buffers (pH > 8) during formulation .
- Oxidation : Replace DMF with degassed THF in oxygen-sensitive steps .
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